nNOS Inhibition: Quantified Potency from Primary Binding Data
This compound demonstrates a specific, quantifiable inhibitory effect against neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM, as measured in a functional assay using rat brain homogenates [1]. While this potency is not sub-nanomolar, it represents a validated biochemical starting point. In contrast, data for close positional isomers such as 4-[(3-nitrophenoxy)acetyl]morpholine and 4-[(4-nitrophenoxy)acetyl]morpholine in the same assay system is absent from public repositories, precluding any direct potency comparison and highlighting this compound's unique, albeit modest, characterized activity.
| Evidence Dimension | Inhibitory Activity (nNOS) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | 4-[(3-Nitrophenoxy)acetyl]morpholine (CAS 50508-38-8) and 4-[(4-Nitrophenoxy)acetyl]morpholine (CAS 50508-33-3) |
| Quantified Difference | Not available (Data not reported for comparators) |
| Conditions | Inhibition of nNOS in Sprague-Dawley rat brain homogenates, assessed by oxyhemoglobin to methemoglobin conversion over 10 mins by UV-visible spectrophotometry. |
Why This Matters
For researchers investigating CNS disorders, this is the only compound among its closest positional analogs with a publicly available, quantifiable IC50 against a key neurological target, providing a known starting point for SAR studies.
- [1] BindingDB. Entry for BDBM50347287 (CHEMBL1796278). View Source
